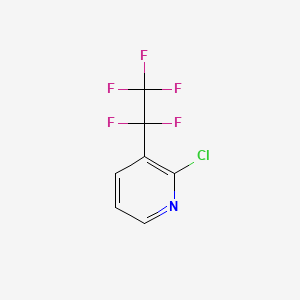

2-Chloro-3-(pentafluoroethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-5-4(2-1-3-14-5)6(9,10)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJAZKPSUJJAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 Chloro 3 Pentafluoroethyl Pyridine

Electrophilic Aromatic Substitution (SEAr) Reactivity and Deactivation

Electrophilic aromatic substitution (SEAr) on a pyridine (B92270) ring is inherently challenging compared to benzene. quimicaorganica.orglibretexts.org The nitrogen heteroatom exerts a strong electron-withdrawing inductive effect and can be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. wikipedia.org This inherent electron deficiency makes pyridine a poor nucleophile, requiring harsh conditions for reactions like nitration or halogenation to proceed. quimicaorganica.org

In the case of 2-Chloro-3-(pentafluoroethyl)pyridine, the ring is exceptionally deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing effects of three components:

The Pyridine Nitrogen: As mentioned, it reduces electron density across the ring.

The C-2 Chlorine Atom: Halogens are deactivating groups in electrophilic aromatic substitution. masterorganicchemistry.com

The C-3 Pentafluoroethyl Group (-CF2CF3): Perfluoroalkyl groups are potent deactivating groups due to the extreme electronegativity of fluorine atoms, which causes a strong electron-withdrawing inductive effect. masterorganicchemistry.com

The combination of these features makes electrophilic substitution on 2-Chloro-3-(pentafluoroethyl)pyridine exceedingly difficult and generally not a synthetically viable pathway. If a reaction were forced under extreme conditions, substitution would be predicted to occur at the C-5 position, which is the least deactivated position relative to the nitrogen and the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

In stark contrast to its inertness towards electrophiles, the electronic properties of 2-Chloro-3-(pentafluoroethyl)pyridine make it an excellent substrate for nucleophilic aromatic substitution (SNAr). thieme-connect.comyoutube.com The strong deactivation that hinders SEAr concurrently activates the ring for attack by nucleophiles. The electron density is significantly lowered, particularly at the C-2 and C-4 positions, making them highly electrophilic.

Mechanistic Pathways: Meisenheimer Complex vs. Concerted SNAr

The mechanism of SNAr reactions is a subject of detailed study, with two primary pathways considered: a classical stepwise route and a concerted mechanism.

Stepwise Mechanism (via Meisenheimer Complex): The traditional SNAr mechanism is a two-step addition-elimination process. youtube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netacsgcipr.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge in the Meisenheimer intermediate. nih.govnumberanalytics.com

Concerted Mechanism (cSNAr): Increasing experimental and computational evidence suggests that many SNAr reactions, particularly on heterocyclic systems, may not involve a stable intermediate. nih.govfrontiersin.org Instead, the reaction can proceed through a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. researchgate.netnih.gov While the transition state may have characteristics of a Meisenheimer complex, it does not represent a stable energy minimum on the reaction coordinate. nih.govrsc.org

For 2-Chloro-3-(pentafluoroethyl)pyridine, the powerful electron-withdrawing nature of the pentafluoroethyl group provides significant stabilization for any developed negative charge, which could favor the formation of a discrete Meisenheimer complex. However, the debate continues, and a concerted or "hidden intermediate" pathway remains a strong possibility, reflecting a mechanistic spectrum rather than a strict dichotomy. researchgate.netrsc.org

Role of Chlorine as a Leaving Group in SNAr

In SNAr reactions, the typical leaving group ability for halogens is F > Cl ≈ Br > I. researchgate.netnih.gov This trend is inverted compared to SN1 and SN2 reactions, where iodide is the best leaving group. The reason for this difference lies in the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile on the aromatic ring is typically the slowest step, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The high electronegativity of the halogen atom plays a key role in activating the ring for this initial attack. A more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, despite the high strength of the C-F bond, fluorine is often the best leaving group because it most strongly activates the substrate. Chlorine is also a very effective leaving group in this context, providing a good balance of ring activation and bond-breaking ability. nih.gov

Influence of the Pentafluoroethyl Substituent on SNAr Reactivity

| Substrate | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Piperidine | Ethanol, 80°C | 95% |

| 2-Chloro-3-(trifluoromethyl)pyridine (B31430) | Sodium Methoxide | Methanol, reflux | 88% |

| 2-Chloro-3-(pentafluoroethyl)pyridine | Morpholine | NMP, 150°C (Predicted) | High |

| 2-Chloropyridine (B119429) (unactivated) | Piperidine | NMP, 260°C, Flow Reactor | 88% |

Organometallic Reactions and Advanced Coupling Chemistry

The carbon-chlorine bond at the C-2 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through organometallic cross-coupling reactions. While SNAr reactions are effective with certain nucleophiles, cross-coupling provides access to a broader range of substituents, particularly aryl, vinyl, and alkyl groups.

Palladium-catalyzed reactions are the most common methods for this purpose. The general cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.orgopenstax.org Several named reactions are applicable:

Suzuki-Miyaura Coupling: Utilizes organoboron reagents (boronic acids or esters) and is widely used due to the stability and low toxicity of the boron compounds. researchgate.netresearchgate.net

Stille Coupling: Employs organotin reagents.

Hiyama Coupling: Uses organosilicon reagents.

Negishi Coupling: Involves organozinc reagents.

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, serving as an alternative to SNAr for amination.

The efficiency of these couplings can be influenced by the electronic nature of the pyridine ring. The electron-withdrawing pentafluoroethyl group can impact the oxidative addition step, sometimes requiring specialized ligands to achieve high yields. nih.gov

| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Stable reagents, requires base. |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerant of many functional groups. |

| Hiyama | R-Si(OR')₃ | PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂ | Requires fluoride (B91410) activation. |

| Negishi | R-ZnX | Pd(PPh₃)₄ | Highly reactive reagents. |

| Buchwald-Hartwig | HNR₂ (Amine) | Pd₂(dba)₃ + Ligand (e.g., BINAP) | Forms C-N bonds. |

Radical Reactions of Halogenated and Perfluoroalkylated Pyridines

The halogen and perfluoroalkyl substituents also influence the radical chemistry of the pyridine ring. While the Minisci reaction (electrophilic radical attack on a protonated pyridine) is a classic method for functionalizing pyridines, alternative strategies can generate pyridyl radicals directly from halogenated precursors.

Photoredox catalysis has emerged as a powerful tool for generating aryl and heteroaryl radicals under mild conditions. acs.org In this process, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer to 2-Chloro-3-(pentafluoroethyl)pyridine. This reduction can lead to the cleavage of the C-Cl bond, generating a 3-(pentafluoroethyl)pyridin-2-yl radical. This radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as:

Addition to Alkenes and Alkynes: The pyridyl radical can add across π-systems to form new C-C bonds in an anti-Markovnikov fashion. nih.gov

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor to yield the de-halogenated product, 3-(pentafluoroethyl)pyridine.

Coupling with other radical species.

Another pathway involves the reaction of atomic chlorine with the pyridine nitrogen, which has been shown to preferentially form a 1-chloropyridinyl radical (C5H5N-Cl) via a barrierless path. nih.gov The reactivity of the specific title compound would likely favor radical formation at the C-Cl bond due to its relative weakness and the established photoredox pathways.

Valence-Bond Isomerism and Photochemical Reactivity of Pentafluoroethyl Pyridines

The study of pentafluoroethyl pyridines reveals a fascinating area of photochemical reactivity, leading to the formation of valence-bond isomers. These isomers are structural isomers that differ in the arrangement of their valence electrons and atomic connectivity but can be interconverted through the reorganization of chemical bonds. While specific research on the photochemical behavior of 2-Chloro-3-(pentafluoroethyl)pyridine is not extensively documented, the reactivity of related polyfluoroalkylated pyridines provides significant insights into its potential transformations under photochemical conditions.

The ultraviolet (u.v.) irradiation of pyridines substituted with pentafluoroethyl groups can induce isomerization to form Dewar pyridines (1-azabicyclo[2.2.0]hexa-2,5-dienes) and prismanes (1-azatetracyclo[2,2,0,02,6,03,5]hexanes). A notable example is the photochemical behavior of pentakis(pentafluoroethyl)pyridine. rsc.orgrsc.org When this compound is irradiated with u.v. light in a perfluoro-n-pentane solution, it undergoes isomerization to form pentakis(pentafluoroethyl)-1-azabicyclo rsc.orgrsc.orghexa-2,5-diene. rsc.org Further irradiation of this Dewar pyridine can lead to the formation of the corresponding 1-azatetracyclo[2,2,0,02,6,03,5]hexane. rsc.orgrsc.org

These valence-bond isomers of pentakis(pentafluoroethyl)pyridine exhibit considerable thermal stability. For instance, the Dewar pyridine has a half-life of 104 hours at 170 °C in a hexafluorobenzene (B1203771) solution, while the prismane (B14753642) isomer has a half-life of 1.1 hours under the same conditions. rsc.org This stability is a significant characteristic of these photochemically generated isomers.

The general transformation can be represented as follows:

Pyridine Derivative ⇌ [Irradiation (u.v.)] ⇌ Dewar Pyridine ⇌ [Irradiation (u.v.)] ⇌ Prismane

Based on these findings, it is plausible that 2-Chloro-3-(pentafluoroethyl)pyridine would exhibit similar photochemical reactivity. The presence of the pentafluoroethyl group suggests that upon u.v. irradiation, it could undergo isomerization to its corresponding Dewar pyridine and potentially further to a prismane structure. The chloro substituent at the 2-position and the pentafluoroethyl group at the 3-position would influence the electronic structure and steric factors of the resulting isomers.

The formation of such valence-bond isomers is a key aspect of the photochemistry of highly fluorinated pyridines. nih.gov The synthesis of these "Dewar pyridines" represents an atom- and step-economical transformation of readily available substituted pyridines. chemrxiv.org The resulting bicyclic structures, such as 4H-Dewar pyridines, are considered innovative isosteres of piperidines, which are significant fragments in drug discovery. chemrxiv.orgresearchgate.netchemrxiv.org

The photochemical reactivity is not limited to isomerization. Photochemical reactions of other halogenated pyridines, such as 3-chlorotetrafluoropyridine, with olefins have been shown to yield substituted pyridines. rsc.org This indicates that the chloro substituent on 2-Chloro-3-(pentafluoroethyl)pyridine could also participate in photochemical reactions, potentially leading to a variety of products depending on the reaction conditions and the presence of other reagents.

The table below summarizes the key compounds involved in the discussion of valence-bond isomerism of pentafluoroethyl pyridines.

| Compound Name | Role in Photochemical Reactions |

| 2-Chloro-3-(pentafluoroethyl)pyridine | Subject of potential photochemical isomerization |

| Pentakis(pentafluoroethyl)pyridine | Known to form stable valence-bond isomers upon u.v. irradiation rsc.orgrsc.org |

| Pentakis(pentafluoroethyl)-1-azabicyclo rsc.orgrsc.orghexa-2,5-diene | Dewar pyridine isomer formed from pentakis(pentafluoroethyl)pyridine rsc.org |

| Pentakis(pentafluoroethyl)-1-azatetracyclo[2,2,0,02,6,03,5]hexane | Prismane isomer formed from the Dewar pyridine rsc.orgrsc.org |

| 3-Chlorotetrafluoropyridine | Undergoes photochemical reactions with olefins rsc.org |

Further research into the specific photochemical pathways of 2-Chloro-3-(pentafluoroethyl)pyridine would be necessary to fully elucidate its reactivity and the precise structures and stability of its potential valence-bond isomers.

Derivatization and Synthetic Transformations of 2 Chloro 3 Pentafluoroethyl Pyridine

Chemical Transformations at the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-3-(pentafluoroethyl)pyridine is expected to be electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of both the chloro and pentafluoroethyl substituents. This electronic characteristic would make the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. For 2-Chloro-3-(pentafluoroethyl)pyridine, the deactivating effects of the chloro and pentafluoroethyl groups would further disfavor electrophilic attack. If such a reaction were to occur, it would likely be directed to the 5-position, which is the least deactivated position on the ring.

Modifications of the Chloro Substituent

The chlorine atom at the 2-position is anticipated to be the most reactive site for nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. A variety of nucleophiles could potentially displace the chloride.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at the 2-Position

| Nucleophile | Predicted Product |

|---|---|

| Amines (RNH₂) | 2-Amino-3-(pentafluoroethyl)pyridines |

| Alkoxides (RO⁻) | 2-Alkoxy-3-(pentafluoroethyl)pyridines |

Furthermore, the chloro substituent is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Predicted Product |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters | 2-Aryl/vinyl-3-(pentafluoroethyl)pyridines |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-3-(pentafluoroethyl)pyridines |

| Buchwald-Hartwig Amination | Amines | 2-Amino-3-(pentafluoroethyl)pyridines |

Elaboration of the Pentafluoroethyl Moiety

The pentafluoroethyl group (-C₂F₅) is generally considered to be chemically robust and less prone to transformations compared to other functional groups on the pyridine ring. Its strong carbon-fluorine bonds make it resistant to many common reagents. However, under specific and often harsh conditions, reactions involving the C-F bonds or cleavage of the C-C bond could theoretically occur, though such transformations are not commonly reported for similar aromatic compounds under standard laboratory conditions.

Synthesis of Complex Polycyclic and Heterocyclic Structures Utilizing the Compound as a Building Block

2-Chloro-3-(pentafluoroethyl)pyridine could serve as a versatile building block for the synthesis of more complex heterocyclic systems. By utilizing the reactivity of the chloro substituent and potentially other positions on the pyridine ring, fused ring systems could be constructed. For instance, a nucleophilic displacement of the chlorine followed by an intramolecular cyclization could lead to the formation of bicyclic or polycyclic structures. The specific nature of these complex structures would depend on the choice of the initial nucleophile and the subsequent reaction conditions.

Without specific literature, it is not possible to provide concrete examples or detailed reaction schemes for the synthesis of such complex structures originating from 2-Chloro-3-(pentafluoroethyl)pyridine.

Computational and Theoretical Investigations of 2 Chloro 3 Pentafluoroethyl Pyridine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-Chloro-3-(pentafluoroethyl)pyridine. These studies typically begin with a geometry optimization, a process that calculates the electronic energy of the molecule for various atomic arrangements to find the lowest energy structure.

The pyridine (B92270) ring itself is an aromatic hexagon, but the presence of the chlorine atom at the 2-position and the pentafluoroethyl group at the 3-position introduces slight distortions to the ring's planarity and bond lengths compared to unsubstituted pyridine. The electron-withdrawing nature of both substituents is expected to modestly alter the C-C and C-N bond lengths within the ring.

A key aspect of the molecular structure is the conformation of the pentafluoroethyl (-CF2CF3) group relative to the pyridine ring. Due to rotation around the C-C single bond connecting the substituent to the ring, multiple conformations (rotamers) are possible. Computational studies can predict the relative energies of these conformers. The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic interactions between the pentafluoroethyl group and the substituted pyridine ring. It is anticipated that the staggered conformations of the pentafluoroethyl group would be energetically favored over eclipsed conformations.

Table 1: Predicted Geometrical Parameters for 2-Chloro-3-(pentafluoroethyl)pyridine (Illustrative) Note: These are representative values based on typical DFT calculations for similar molecules and are not from a specific study on this exact compound.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-C (ring-substituent) Bond Length | ~1.51 Å |

| Average C-F Bond Length | ~1.35 Å |

| Dihedral Angle (Cl-C2-C3-C(ethyl)) | Varies with conformation |

Theoretical Spectroscopy (e.g., NMR Chemical Shifts, Vibrational Frequencies via DFT)

Theoretical spectroscopy is a vital tool for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic environments.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of the molecule. Theoretical calculations can predict the chemical shifts for each unique nucleus in the molecule. The presence of the electronegative chlorine and the strongly electron-withdrawing pentafluoroethyl group would significantly influence the electronic environment of the pyridine ring protons and carbons, leading to predictable downfield shifts. For ¹⁹F NMR, distinct signals for the -CF₂- and -CF₃- groups would be predicted, with their chemical shifts and coupling constants providing structural confirmation.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational modes, such as the C-Cl stretching, C-F stretching, and various pyridine ring breathing and bending modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Modes of 2-Chloro-3-(pentafluoroethyl)pyridine (Illustrative) Note: These are representative frequency ranges based on DFT calculations for similar functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Pyridine Ring C-H Stretching | 3100-3000 |

| Pyridine Ring Stretching | 1600-1400 |

| C-F Stretching | 1250-1100 |

| C-Cl Stretching | 850-550 |

Computational Elucidation of Reaction Mechanisms (e.g., SNAr Pathways, C-H Activation)

Computational chemistry is particularly useful for exploring potential reaction pathways and understanding the factors that control chemical reactivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways: The 2-chloro-3-(pentafluoroethyl)pyridine system is primed for nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the chlorine atom. The pyridine nitrogen and the strongly electron-withdrawing pentafluoroethyl group both lower the electron density of the ring, making it more susceptible to attack by nucleophiles. researchgate.net Computational studies can model the entire reaction pathway of an SNAr reaction. researchgate.net This involves locating the transition state structure and calculating the activation energy barrier. The results would likely show that the pentafluoroethyl group significantly stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and facilitating the substitution at the C2 position.

C-H Activation: While less intuitive than SNAr, the possibility of C-H activation at the remaining C-H bonds on the pyridine ring could also be investigated computationally. Theoretical studies could model the interaction of the molecule with transition metal catalysts, predicting the most likely site of C-H bond cleavage and the energy barriers associated with such processes. These calculations would be crucial in designing new synthetic methodologies for the further functionalization of this molecule.

Electronic Structure Analysis and Prediction of Reactivity Patterns

Analysis of the electronic structure provides fundamental insights into the molecule's reactivity.

Molecular Orbitals: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For 2-Chloro-3-(pentafluoroethyl)pyridine, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO would also be centered on the ring, particularly on the carbon atoms bearing the substituents. The strong electron-withdrawing groups would lower the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen atom and the fluorine atoms. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms and, significantly, on the carbon atom attached to the chlorine (C2). This large positive potential at C2 visually confirms its status as the primary site for nucleophilic attack. This analysis helps in predicting how the molecule will interact with other reagents. dergi-fytronix.com

2-Chloro-3-(pentafluoroethyl)pyridine: A Versatile Building Block in Modern Chemistry

The field of organic synthesis continually seeks novel molecular scaffolds that serve as foundational starting points for the construction of complex and functionally diverse molecules. Among these, fluorinated heterocyclic compounds have garnered significant attention, primarily for their unique physicochemical properties that often translate into enhanced biological activity and material performance. 2-Chloro-3-(pentafluoroethyl)pyridine stands out as a valuable building block in this class, offering strategic advantages for the synthesis of advanced chemical entities.

Applications in Advanced Organic Synthesis

The strategic placement of a reactive chlorine atom and an electron-withdrawing pentafluoroethyl group on the pyridine (B92270) ring makes 2-Chloro-3-(pentafluoroethyl)pyridine a highly versatile intermediate. Its utility spans the creation of intricate molecular architectures and the development of new fluorinated compounds with tailored properties.

The primary role of 2-Chloro-3-(pentafluoroethyl)pyridine as a synthetic intermediate stems from the reactivity of the chlorine atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.orgquora.com The electron-withdrawing nature of both the ring nitrogen and the adjacent pentafluoroethyl group makes the C-2 carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. quora.com

This reactivity allows for the facile introduction of diverse functional groups, including amines, alcohols, thiols, and various carbon-based nucleophiles. Consequently, this compound serves as a linchpin in multi-step syntheses, enabling the construction of more complex derivatives. For instance, similar 2-chloropyridine (B119429) structures are pivotal in synthesizing compounds for medicinal and agricultural applications. googleapis.comnih.gov The SNAr reaction provides a reliable method for forging new bonds and elaborating the molecular structure, as illustrated by the general reaction scheme below.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Resulting Functional Group | Product Class Example |

| R-OH (Alcohol/Phenol) | -OR (Ether/Aryloxy) | Substituted Alkoxypyridines |

| R-SH (Thiol) | -SR (Thioether) | Substituted Thienylpyridines |

| R-NH₂ (Amine) | -NHR (Secondary Amine) | Substituted Aminopyridines |

| R-MgBr (Grignard) | -R (Alkyl/Aryl) | Substituted Alkylpyridines |

This strategic functionalization is a cornerstone of modern synthetic chemistry, allowing chemists to build molecular complexity from a relatively simple, well-defined starting material. The reliability of the SNAr reaction on the 2-chloropyridine core makes it an essential tool for creating libraries of compounds for screening and development.

The incorporation of fluorine or fluoroalkyl groups into organic molecules is a widely used strategy in drug design and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov The pentafluoroethyl group (-CF₂CF₃) in 2-Chloro-3-(pentafluoroethyl)pyridine is a significant contributor to these effects. It is metabolically robust and can enhance the bioavailability and efficacy of parent compounds.

As a precursor, 2-Chloro-3-(pentafluoroethyl)pyridine provides a scaffold that already contains this desirable fluorinated moiety. Synthetic chemists can then perform transformations on the rest of the molecule—primarily by displacing the chlorine atom or modifying other positions on the pyridine ring—to generate a diverse array of new fluorinated substances. mdpi.com This approach is more efficient than attempting to introduce the pentafluoroethyl group late in a synthetic sequence.

The development of novel agrochemicals and pharmaceuticals often relies on such fluorinated building blocks. googleapis.com For example, compounds containing a trifluoromethylpyridine core, a close structural relative, are used as intermediates for several commercial crop-protection products. The unique electronic properties conferred by the pentafluoroethyl group can lead to the discovery of compounds with novel modes of action or improved performance profiles.

Table 2: Properties Imparted by Fluoroalkyl Groups

| Property | Influence of Pentafluoroethyl Group |

| Metabolic Stability | Increases resistance to oxidative metabolism. |

| Lipophilicity | Significantly increases, affecting membrane permeability. |

| Binding Affinity | Can enhance interactions with biological targets through unique electronic effects. |

| Acidity/Basicity | Alters the pKa of nearby functional groups. |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current body of scientific literature specifically detailing the synthesis, reactivity, and application of 2-Chloro-3-(pentafluoroethyl)pyridine is limited. Its existence is noted primarily in chemical databases and supplier catalogs, which provide basic physicochemical data. biosynth.comuni.lu However, the research landscape can be effectively understood by examining the extensive work on structurally similar fluorinated pyridines, particularly its lower homologue, 2-Chloro-3-(trifluoromethyl)pyridine (B31430). chemicalbook.comsigmaaldrich.comnih.gov

Research on trifluoromethylpyridines has established them as critical intermediates in the synthesis of numerous commercial products. researchoutreach.org For instance, 2-chloro-3-(trifluoromethyl)pyridine and its isomers are key precursors for several agrochemicals, including herbicides and insecticides. researchoutreach.orgnih.govagropages.com The chloro- and trifluoromethyl- substituents on the pyridine (B92270) ring provide two distinct reaction sites, allowing for sequential and regioselective functionalization to build molecular complexity. The chlorine atom is susceptible to nucleophilic substitution, while the trifluoromethyl group influences the electronic properties of the pyridine ring and can enhance the biological activity of the final product. sigmaaldrich.com It is logically inferred that 2-Chloro-3-(pentafluoroethyl)pyridine serves a similar role as a versatile building block, with the pentafluoroethyl group potentially offering modified steric and electronic properties compared to the trifluoromethyl group, thereby enabling the development of new active ingredients.

Identification of Emerging Challenges in Fluorinated Pyridine Chemistry

Despite the broad utility of fluorinated pyridines, their synthesis and application are accompanied by several challenges that constitute active areas of research.

Synthetic Methodologies: A primary challenge lies in the development of efficient, scalable, and regioselective methods for the introduction of perfluoroalkyl groups onto the pyridine core. researchgate.net While methods for synthesizing trifluoromethylpyridines are relatively established, often involving chlorination and subsequent fluorination of methylpyridines, these processes can require harsh conditions and may produce isomeric mixtures that are difficult to separate. chemicalbook.comnih.govgoogle.com Developing novel synthetic routes that offer greater control and utilize safer, more environmentally benign reagents is a significant hurdle. nih.gov

Reagent Cost and Availability: The synthesis of more complex perfluoroalkylated heterocycles can be hampered by the high cost and limited availability of specialized fluorinating agents and perfluoroalkyl-containing building blocks. This economic barrier can slow the exploration of new analogues and their potential applications.

Analytical and Environmental Concerns: As with many polyfluoroalkyl substances (PFAS), there are growing concerns about their environmental persistence and potential bioaccumulation. rsc.org The robust nature of the carbon-fluorine bond contributes to the stability of these compounds. nbinno.com A significant challenge for the chemical community is the development of robust analytical methods for the detection and quantification of emerging PFAS in various matrices. researchgate.netrsc.org Furthermore, designing next-generation fluorinated molecules with built-in degradation pathways without sacrificing performance is a formidable scientific and engineering problem.

Directions for Future Academic Exploration of 2-Chloro-3-(pentafluoroethyl)pyridine and its Analogues

The structural features of 2-Chloro-3-(pentafluoroethyl)pyridine suggest several promising avenues for future academic research, aimed at unlocking its full potential as a chemical intermediate.

Development of Novel Synthetic Routes: A foundational area for future work is the development and optimization of synthetic pathways to 2-Chloro-3-(pentafluoroethyl)pyridine. Research could focus on late-stage pentafluoroethylation of pre-functionalized pyridine rings or novel cyclization strategies that build the heterocyclic core with the perfluoroalkyl group already in place. Such studies would be crucial for making this compound more accessible for broader research.

Exploration of Reactivity and Derivatization: Systematic investigation into the reactivity of 2-Chloro-3-(pentafluoroethyl)pyridine is essential. This includes exploring a wide range of nucleophilic aromatic substitution reactions at the C2-position to displace the chlorine atom. This would enable the creation of a diverse library of 3-(pentafluoroethyl)pyridine analogues bearing various functional groups (e.g., amines, ethers, thiols). Comparing the reactivity of this compound with its trifluoromethyl analogue would provide valuable insights into the electronic influence of the C2F5 group.

Agrochemical and Pharmaceutical Screening: Drawing parallels from the established applications of trifluoromethylpyridines, a key research direction is the synthesis of novel derivatives of 2-Chloro-3-(pentafluoroethyl)pyridine for biological screening. researchgate.netnih.gov The pentafluoroethyl group, being more lipophilic than the trifluoromethyl group, may alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules, potentially leading to enhanced efficacy or a different spectrum of activity in new herbicides, fungicides, or pharmaceutical candidates. mdpi.commdpi.com

Applications in Materials Science: The unique electronic properties conferred by perfluoroalkyl groups suggest that 2-Chloro-3-(pentafluoroethyl)pyridine and its derivatives could be valuable in materials science. nbinno.commdpi.com Future research could explore their use as building blocks for:

Liquid Crystals: The rigid pyridine core combined with the fluorous ponytail of the pentafluoroethyl group could be exploited in the design of novel liquid crystalline materials.

Organic Electronics: Fluorinated aromatic compounds are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to tune energy levels and improve device stability. The derivatives of 2-Chloro-3-(pentafluoroethyl)pyridine could be investigated as components in these applications.

Polymers: Incorporation of this moiety into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. mdpi.com

By systematically addressing these areas, the scientific community can fully elucidate the chemical utility of 2-Chloro-3-(pentafluoroethyl)pyridine and pave the way for the development of new technologies and products.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(pentafluoroethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of pyridine precursors. For example, β-picoline derivatives can undergo vapor-phase chlorination and halogen exchange using catalysts like FeCl₃ or AlCl₃ at 150–200°C to introduce chlorine and pentafluoroethyl groups . Optimization includes:

- Temperature control : Higher temperatures favor halogen exchange but may degrade sensitive intermediates.

- Catalyst selection : Lewis acids enhance electrophilic substitution at the 3-position.

- Purification : Distillation or recrystallization (e.g., using hexane/ethyl acetate) improves purity, as seen in analogous trifluoromethylpyridine syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Chloro-3-(pentafluoroethyl)pyridine?

- Methodological Answer :

- ¹⁹F NMR : Detects electronic environments of the pentafluoroethyl group (δ ~ -70 to -85 ppm) .

- X-ray crystallography : Resolves halogen positioning and confirms regioselectivity. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for high-resolution data .

- Mass spectrometry (EI-MS) : Identifies molecular ions (e.g., m/z 231.55 for [M]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do the electronic effects of the pentafluoroethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The pentafluoroethyl group is strongly electron-withdrawing, activating the pyridine ring for NAS at the 2-chloro position. Comparative studies with trifluoromethyl analogs show:

- Enhanced reaction rates : Due to increased ring polarization (e.g., reactions with amines proceed 2–3× faster than non-fluorinated analogs) .

- Steric effects : The bulkier pentafluoroethyl group may hinder substitution at adjacent positions, requiring careful base selection (e.g., DBU over Et₃N) to minimize steric interference .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ring oxidation) during functionalization at the 2-chloro position?

- Methodological Answer :

- Protecting groups : Temporarily shield reactive sites (e.g., silylation of the pyridine nitrogen) to prevent oxidation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states in NAS, reducing by-products .

- Catalytic systems : Pd/Cu-mediated cross-coupling minimizes dehalogenation, as shown in analogous iodo-pyridine syntheses .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) of derivatives synthesized from 2-Chloro-3-(pentafluoroethyl)pyridine?

- Methodological Answer : Contradictions often arise from:

- Substituent variability : Bioactivity is highly substituent-dependent. For example, iodine at the 6-position enhances anticancer activity, while fluorine favors antimicrobial effects (see comparative table in ).

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols to reduce variability.

- Mechanistic studies : Use knock-out models (e.g., CRISPR) to isolate target pathways, as demonstrated in kinase inhibition studies .

Experimental Design Considerations

Q. What computational tools are recommended for predicting the regioselectivity of reactions involving 2-Chloro-3-(pentafluoroethyl)pyridine?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.